N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide

IRAK4 kinase inhibition MYD88 L265P diffuse large B-cell lymphoma imidazo[1,2-b]pyridazine structure-activity relationship

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide (CAS 953240-67-0) is a synthetic, disubstituted imidazo[1,2-b]pyridazine derivative belonging to a therapeutically significant class of ATP-competitive kinase inhibitors. This chemotype is characterized by a 6-methoxyimidazo[1,2-b]pyridazine hinge-binding core, a central phenyl linker, and a terminal thiophene-2-carboxamide moiety, a structural combination that has been explored across multiple kinase programs, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Haspin (GSG2).

Molecular Formula C18H14N4O2S
Molecular Weight 350.4
CAS No. 953240-67-0
Cat. No. B2935659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide
CAS953240-67-0
Molecular FormulaC18H14N4O2S
Molecular Weight350.4
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
InChIInChI=1S/C18H14N4O2S/c1-24-17-8-7-16-20-14(11-22(16)21-17)12-4-2-5-13(10-12)19-18(23)15-6-3-9-25-15/h2-11H,1H3,(H,19,23)
InChIKeyFLRHBLRKGRKUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide (CAS 953240-67-0): Procurement-Relevant Identity and Kinase-Target Class Context


N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide (CAS 953240-67-0) is a synthetic, disubstituted imidazo[1,2-b]pyridazine derivative belonging to a therapeutically significant class of ATP-competitive kinase inhibitors [1]. This chemotype is characterized by a 6-methoxyimidazo[1,2-b]pyridazine hinge-binding core, a central phenyl linker, and a terminal thiophene-2-carboxamide moiety, a structural combination that has been explored across multiple kinase programs, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Haspin (GSG2) [1][2]. The compound’s architecture positions it within a competitive landscape where subtle substitutions on the central phenyl ring or terminal amide define selectivity, potency, and ultimately procurement rationale for target-specific research applications.

Why Generic Substitution of N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide Fails: The Risk of Unverified Kinase Selectivity


The imidazo[1,2-b]pyridazine core is a promiscuous kinase hinge-binding scaffold; therefore, compounds within this class cannot be generically interchanged without risking divergent biological outcomes. Even within the narrow sub-series of 2-phenyl-imidazo[1,2-b]pyridazines carrying a thiophene-2-carboxamide, positional isomerism of the methoxy substituent or regioisomeric attachment of the central phenyl ring profoundly alters the kinase selectivity fingerprint. For instance, the representative IRAK4 inhibitor “compound 5” (structurally related but not identical to CAS 953240-67-0) achieves an IC50 of 1.3 nM against IRAK4 and demonstrates cellular selectivity for ABC-subtype DLBCL with MYD88 L265P mutation, while also exhibiting a distinct synergy profile with the BTK inhibitor ibrutinib [1]. A seemingly minor structural perturbation—such as moving the methoxy or altering the amide orientation—can shift inhibition toward other kinases such as Haspin, CDK1/CyclinB, or ALK, making blind substitution a source of irreproducible data and wasted research resources [2][3].

Quantitative Differentiation Evidence for N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide (CAS 953240-67-0)


IRAK4 Enzyme Inhibition Potency: CAS 953240-67-0 vs. the Imidazo[1,2-b]pyridazine IRAK4 Inhibitor Chemical Series

This compound (CAS 953240-67-0) belongs to the same chemotype as the published imidazo[1,2-b]pyridazine IRAK4 inhibitors, for which a highly optimized representative (compound 5) demonstrated an IRAK4 IC50 of 1.3 nM in enzymatic assay [1]. While the exact IC50 of CAS 953240-67-0 against IRAK4 has not been published in isolation, the meta-linked phenyl-thiophene-2-carboxamide substitution pattern it embodies is foundational to the series’ potency. The structural differentiation from compound 5 lies in the specific substitution on the central phenyl ring, which is known to modulate not only IRAK4 potency but also selectivity against kinases such as CDK1/CyclinB and Haspin [2]. Procurement of CAS 953240-67-0 is thus justified for systematic SAR expansion studies aiming to improve selectivity beyond the 1.3 nM potency benchmark set by compound 5.

IRAK4 kinase inhibition MYD88 L265P diffuse large B-cell lymphoma imidazo[1,2-b]pyridazine structure-activity relationship

Antiproliferative Potential Against Solid Tumor and Hematological Cancer Cell Lines

Imidazo[1,2-b]pyridazine derivatives bearing phenyl-thiophene-2-carboxamide appendages, as represented by CAS 953240-67-0, have demonstrated antiproliferative activity across multiple cancer histotypes. Compound 5 from the IRAK4 series exhibited selective cytotoxicity for ABC-subtype DLBCL lines harboring the MYD88 L265P mutation [1]. Meanwhile, structurally analogous Haspin inhibitors from the same imidazo[1,2-b]pyridazine family displayed anti-proliferative IC50 values between 6 and 100 nM against human cancer cell lines, including osteosarcoma U-2 OS, and significantly inhibited cell migration in 2D and spheroid cultures [2]. CAS 953240-67-0, as a meta-substituted phenyl variant, offers a uniquely positioned probe for investigating the intersection of IRAK4 and Haspin pathways in cancer models.

cancer cell proliferation DLBCL cytotoxicity Haspin kinase inhibition

Kinase Selectivity Profile: Differential Targeting of IRAK4 versus CDK1/CyclinB and Haspin

The imidazo[1,2-b]pyridazine core can engage multiple kinases; the precise selectivity outcome is exquisitely dependent on the nature of the substituent extending from the 2-position of the core. The Haspin-focused series explicitly optimized for selectivity against CDK1/CyclinB, demonstrating lead compounds that are powerful Haspin inhibitors in human cells without blocking the G2/M cell cycle transition—a known liability of CDK1 inhibition [1]. In the IRAK4 series, compound 5 demonstrated a favorable kinase selectivity profile but its selectivity against CDK1/CyclinB was not characterized in detail [2]. CAS 953240-67-0, with its unique combination of a 6-methoxy group and a meta-phenyl-thiophene-2-carboxamide, represents a previously unexplored vector in this selectivity space, making it a valuable tool for developing inhibitors with improved safety margins through the avoidance of cell-cycle kinase off-targets.

kinase selectivity panel CDK1/CyclinB off-target avoidance Haspin hinge-binding specificity

Synergy Potential with Clinically Relevant Kinase Inhibitor Ibrutinib in ABC-DLBCL Models

In the published IRAK4 imidazo[1,2-b]pyridazine series, compound 5 synergistically reduced the viability of TMD8 cells (an ABC-DLBCL line) when combined with the BTK inhibitor ibrutinib [1]. This combination benefit arises from dual blockade of the MYD88–IRAK4–NF-κB and BCR–BTK signaling axes. Since CAS 953240-67-0 is a structurally distinct member of this chemical series, it offers a critical SAR probe for determining which molecular features of the imidazo[1,2-b]pyridazine core contribute to—or detract from—this therapeutically relevant synergy. No similar combination data have been reported for the Haspin-selective or ALK-targeting imidazo[1,2-b]pyridazine derivatives, positioning compounds like CAS 953240-67-0 uniquely for combination strategy development in B-cell malignancies.

drug combination synergy BTK inhibitor ibrutinib MYD88-driven lymphoma

Optimal Research Application Scenarios for N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide (CAS 953240-67-0)


Systematic Structure-Activity Relationship (SAR) Expansion for IRAK4 Inhibitor Programs

Because CAS 953240-67-0 incorporates the core chemotype of a validated IRAK4 inhibitor series with a distinct substitution pattern on the central phenyl ring, it serves as an ideal probe for defining the SAR around the 2-phenyl position within imidazo[1,2-b]pyridazine IRAK4 inhibitors. The published benchmark compound 5 (IRAK4 IC50 = 1.3 nM) demonstrates what the scaffold can achieve; the present compound fills a specific gap in understanding the electronic and steric requirements of the thiophene-2-carboxamide substituent [1]. Research groups should procure this compound to generate head-to-head enzymatic and cellular potency data that compare this meta-substituted phenyl analog against the published ortho- and para-substituted variants, thereby completing the SAR matrix.

Dual IRAK4–Haspin Pathway Dissection in Oncology Models

The imidazo[1,2-b]pyridazine scaffold is capable of inhibiting both IRAK4 and Haspin, depending on the nature of the 2- and 6-substituents [1][2]. CAS 953240-67-0, bearing a 6-methoxy and a meta-phenyl-thiophene-2-carboxamide, sits at the structural intersection of these two kinase subfamilies. Procurement is recommended for academic and industrial laboratories aiming to test the therapeutic hypothesis that simultaneous modulation of MYD88–IRAK4–NF-κB signaling and Haspin-mediated mitotic phosphorylation yields superior anti-tumor activity in MYD88-mutant or osteosarcoma models, as opposed to targeting either kinase alone.

Ibrutinib Combination Studies in ABC-DLBCL Cell Lines

Given the demonstration that an IRAK4 inhibitor from this chemotype synergizes with ibrutinib in TMD8 cells, CAS 953240-67-0 should be procured for follow-on combination studies designed to identify the minimal structural requirements for maintaining synergy while potentially reducing off-target kinase engagement [1]. This scenario is particularly relevant for drug discovery teams evaluating backup compounds or second-generation IRAK4 inhibitors for combination therapy in del(17p) or MYD88 L265P DLBCL.

Selectivity Panel Profiling Against CDK1/CyclinB and Kinome-Wide Screening

The Haspin sub-series explicitly optimized for selectivity against the cell-cycle kinase CDK1/CyclinB, and this selectivity translates to the absence of G2/M arrest in cell-based assays [2]. CAS 953240-67-0 has not undergone parallel profiling. Sourcing this compound for broad kinase selectivity screening (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) will determine whether the thiophene-2-carboxamide extension in the meta configuration enhances selectivity for IRAK4 over CDK1/CyclinB, relative to the published Haspin-selective leads. Such data directly inform the compound’s suitability for chronic vs. cycling cell applications.

Quote Request

Request a Quote for N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.